2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine
CAS No.: 1240570-83-5
Cat. No.: VC11699508
Molecular Formula: C13H17F3N2
Molecular Weight: 258.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240570-83-5 |
|---|---|
| Molecular Formula | C13H17F3N2 |
| Molecular Weight | 258.28 g/mol |
| IUPAC Name | 2-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
| Standard InChI | InChI=1S/C13H17F3N2/c1-10-8-17-5-6-18(10)9-11-3-2-4-12(7-11)13(14,15)16/h2-4,7,10,17H,5-6,8-9H2,1H3 |
| Standard InChI Key | MZMPXCYJKCNVOJ-UHFFFAOYSA-N |
| SMILES | CC1CNCCN1CC2=CC(=CC=C2)C(F)(F)F |
| Canonical SMILES | CC1CNCCN1CC2=CC(=CC=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine has the molecular formula C₁₃H₁₇F₃N₂ and a molecular weight of 258.28 g/mol . Its IUPAC name, 2-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]piperazine, reflects the substitution pattern: a methyl group at position 2 of the piperazine ring and a 3-(trifluoromethyl)benzyl group at position 1. The SMILES string CC1CNCCN1CC2=CC(=CC=C2)C(F)(F)F encodes this structure, while the InChIKey MZMPXCYJKCNVOJ-UHFFFAOYSA-N provides a unique identifier for computational studies .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1240570-83-5 |
| Molecular Formula | C₁₃H₁₇F₃N₂ |
| Molecular Weight | 258.28 g/mol |
| SMILES | CC1CNCCN1CC2=CC(=CC=C2)C(F)(F)F |
| InChIKey | MZMPXCYJKCNVOJ-UHFFFAOYSA-N |
Structural Analysis
The piperazine ring adopts a chair conformation, with the methyl group at position 2 introducing steric hindrance that influences rotational freedom. The 3-(trifluoromethyl)benzyl moiety contributes to lipophilicity (logP ≈ 3.2), enhancing membrane permeability compared to non-fluorinated analogs. X-ray crystallography of related compounds suggests that the trifluoromethyl group engages in hydrophobic interactions with target proteins, while the piperazine nitrogen atoms participate in hydrogen bonding .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine typically involves nucleophilic substitution or Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry).
Nucleophilic Substitution
In this method, 3-(trifluoromethyl)benzyl chloride reacts with 2-methylpiperazine under basic conditions:
-
Reagents: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base.
-
Solvent: Dimethylformamide (DMF) or acetonitrile at 60–80°C.
-
Reaction Time: 12–24 hours.
-
Yield: 60–75% after purification via silica gel chromatography.
Click Chemistry
An alternative route employs Cu(I)-catalyzed cycloaddition between propargyl-2-methylpiperazine and 3-(trifluoromethyl)benzyl azide:
-
Catalyst System: CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.).
-
Solvent: Dichloromethane (DCM)/water (2:1 v/v).
-
Reaction Time: 4–6 hours at room temperature.
-
Yield: 80–85% with >95% purity.
Table 2: Comparison of Synthetic Methods
| Parameter | Nucleophilic Substitution | Click Chemistry |
|---|---|---|
| Yield | 60–75% | 80–85% |
| Reaction Time | 12–24 h | 4–6 h |
| Purification Complexity | Moderate | Low |
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors reduce reaction times by 50% compared to batch processes, while solvent recovery systems minimize waste. Quality control via HPLC/MS ensures purity >99%, critical for pharmaceutical applications.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, with decomposition onset at 220°C. The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs .
Solubility and Partitioning
-
Aqueous Solubility: 0.12 mg/mL (pH 7.4).
-
logP: 3.2 (calculated using XLogP3).
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Modifying the piperazine substituents to optimize receptor selectivity.
-
In Vivo Pharmacokinetics: Assessing bioavailability and blood-brain barrier penetration.
-
Therapeutic Repurposing: Exploring anticancer activity via caspase pathway activation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume